

KJ-Pyr-9 as a MYC inhibitor

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Compound of Interest

Compound Name: KJ Pyr 9

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An In-depth Technical Guide to KJ-Pyr-9 as a MYC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC family of transcription factors represents a class of high-value but notoriously challenging targets in oncology. As master regulators of cellular proliferation, metabolism, and apoptosis, their dysregulation is a hallmark of a vast majority of human cancers. For decades, the "undruggable" nature of MYC, largely due to its lack of a defined enzymatic pocket and its intrinsically disordered structure, has stymied drug development efforts. This whitepaper details the discovery and characterization of KJ-Pyr-9, a small-molecule inhibitor that directly targets MYC. Identified from a Kröhnke pyridine library, KJ-Pyr-9 has been shown to bind MYC with high affinity, disrupt the crucial MYC-MAX protein-protein interaction, inhibit MYC-driven cellular proliferation and transformation, and suppress tumor growth in vivo. This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols used in its validation.

Introduction

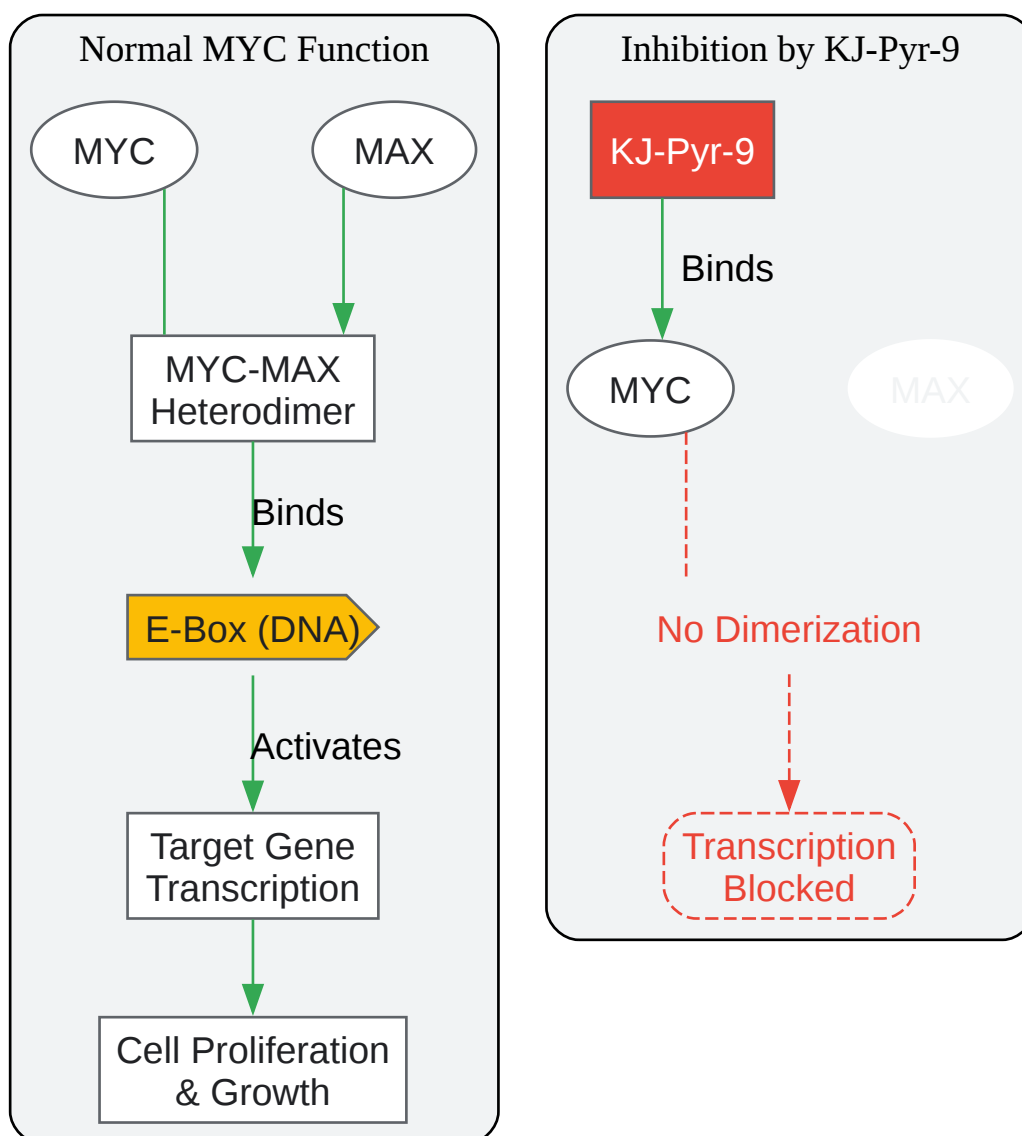
MYC is a basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factor that forms an obligate heterodimer with its partner, MAX (MYC-associated factor X).[1][2][3] This MYC-MAX heterodimer binds to specific DNA sequences known as E-boxes (CACGTG) in the promoter regions of target genes, leading to the recruitment of the transcriptional machinery and driving the expression of genes essential for cell cycle progression, growth, and metabolism.[1][2] The

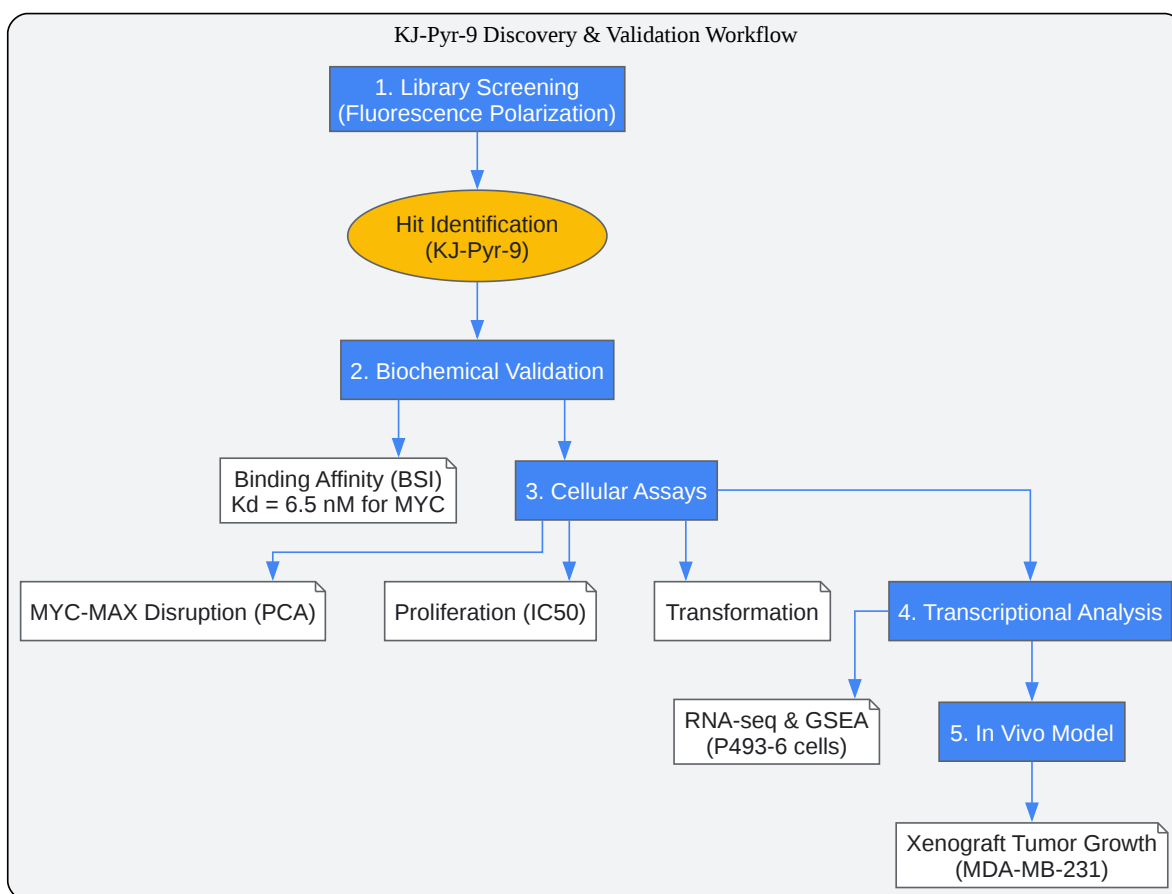
overexpression or amplification of MYC is a primary driver in numerous human malignancies, making it a prime target for therapeutic intervention.[1][4][5]

KJ-Pyr-9 emerged from a fluorescence polarization screen designed to identify small molecules that disrupt the MYC-MAX interaction.[1][6] This trisubstituted pyridine compound has demonstrated significant promise by directly binding to MYC, thereby preventing its dimerization with MAX and subsequent transcriptional activity.[1][7] This guide synthesizes the key findings related to KJ-Pyr-9, offering a technical resource for researchers in the field.

Mechanism of Action

The primary mechanism of action for KJ-Pyr-9 is the direct inhibition of the MYC-MAX protein-protein interaction (PPI). Unlike many indirect approaches to targeting MYC, KJ-Pyr-9 has been shown to physically bind to the MYC protein.[1][2] This interaction is crucial as the monomeric form of MYC is intrinsically disordered and functionally inert.[5][8] By binding to MYC, KJ-Pyr-9 is proposed to stabilize a conformation that is incompatible with MAX dimerization, effectively sequestering MYC and preventing the formation of the transcriptionally active heterodimer.[1][2] This disruption leads to a downstream reduction in the expression of MYC target genes, ultimately resulting in a cytostatic effect on MYC-dependent cancer cells.[1][2]





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